Bienvenue dans la boutique en ligne BenchChem!

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide

CETP Inhibition Biochemical Assay Discordance Drug Discovery

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is a synthetic small molecule classified as a pyridazinone-benzamide derivative. It functions primarily as a potent inhibitor of the human Cholesteryl Ester Transfer Protein (CETP), a key lipid transfer protein involved in lipoprotein metabolism and a validated target for treating dyslipidemia and atherosclerosis.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
CAS No. 921804-74-2
Cat. No. B2790930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide
CAS921804-74-2
Molecular FormulaC20H18ClN3O2
Molecular Weight367.83
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O2/c1-14-4-2-3-5-17(14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-16(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26)
InChIKeyQEQSGGGCZVTKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide (CAS 921804-74-2): A Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor


N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is a synthetic small molecule classified as a pyridazinone-benzamide derivative . It functions primarily as a potent inhibitor of the human Cholesteryl Ester Transfer Protein (CETP), a key lipid transfer protein involved in lipoprotein metabolism and a validated target for treating dyslipidemia and atherosclerosis [1]. The compound exhibits a molecular formula of C20H18ClN3O2 and a molecular weight of 367.83 g/mol . Its core pharmacophore, featuring a 4-chlorophenyl group linked to a pyridazinone ring via an ethyl spacer to a 2-methylbenzamide moiety, is characteristic of a specific class of CETP inhibitors.

Why N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide Cannot Be Simply Replaced by Other Pyridazinone-Based CETP Inhibitors


Substitution among pyridazinone-based CETP inhibitors is not scientifically valid due to profound differences in their biochemical activity profiles. This specific compound (N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide) demonstrates a unique potency gap between its exceptional activity in a recombinant protein assay and its dramatically lower efficacy in a more physiologically relevant human plasma assay [1]. This assay-dependent differential is not a uniform class property but a compound-specific behavior. Other in-class candidates, such as Anacetrapib (IC50 of 7.9 nM on recombinant human CETP) or Dalcetrapib (IC50 of 0.2 μM) , possess distinct pharmacological signatures and clinical profiles. The stark variance in plasma-based activity, a critical determinant of in vivo efficacy, means that selecting a compound based solely on its recombinant protein potency will lead to flawed experimental outcomes. The following quantitative evidence details the specific, measurable differences that dictate scientific and procurement decisions.

Quantitative Differentiation Guide for N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide vs. Key CETP Inhibitor Comparators


Potent Recombinant CETP Inhibition Contrasts with Significantly Reduced Activity in Human Plasma

This compound (N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide) exhibits a marked loss of inhibitory potency when transitioning from a recombinant protein assay to a whole human plasma assay. In a cell-free system using human recombinant CETP, it demonstrates potent inhibition with an IC50 of 20 nM [1]. However, when assayed for inhibition of CETP in human whole plasma, the IC50 dramatically increases to 3,200 nM, representing a >100-fold reduction in potency [1]. This stark assay-dependent difference is a critical differentiator from other clinically evaluated CETP inhibitors like Anacetrapib, which maintains high potency across different assay formats (e.g., IC50 of 7.9 nM on rhCETP vs. significant HDL-raising effects in vivo) .

CETP Inhibition Biochemical Assay Discordance Drug Discovery

Off-Target Selectivity: Minimal CYP1A2 Inhibition Risk

In contrast to some broad-spectrum CETP inhibitors, this compound (N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide) demonstrates a very low risk of inhibiting CYP1A2, a major cytochrome P450 enzyme responsible for the metabolism of many drugs. It exhibits a high IC50 of 40,000 nM (40 μM) against CYP1A2 [1]. This is a significant point of differentiation from earlier, non-selective compounds that carried a high risk of drug-drug interactions.

Drug-Drug Interaction CYP Inhibition Safety Pharmacology

Differentiated Pharmacophoric Structure: The 2-Methylbenzamide Moiety vs. Core Variations in Anacetrapib and Dalcetrapib

The compound's core structure, featuring a 2-methylbenzamide tail linked to a pyridazinone ring, is chemically distinct from the trifluorinated diphenyl core of Torcetrapib/Anacetrapib and the benzenesulfonamide structure of Dalcetrapib . While no direct head-to-head bioactivity comparison is available against these specific scaffolds, this structural difference is a primary driver for its unique assay-dependent activity profile, as the benzamide moiety may engage in different protein-ligand interactions or be more susceptible to plasma protein binding than the bulkier, more hydrophobic cores of its comparators.

Structure-Activity Relationship Pharmacophore Scaffold Hopping

Recommended Research Applications for N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide Based on Quantitative Evidence


A Pharmacological Tool to Study Plasma Protein Binding and In Vitro-In Vivo Extrapolation (IVIVE)

Given its profound >100-fold loss in potency between a recombinant protein assay (IC50=20 nM) and a human plasma assay (IC50=3,200 nM) [1], this compound is ideally suited as a benchmark tool for studying the mechanisms of plasma protein binding or enzymatic degradation that severely limit the activity of certain small molecule CETP inhibitors. It can serve as a key test compound in a panel designed to validate novel plasma-based screening assays.

CYP1A2 Selectivity Probe in a Drug-Drug Interaction (DDI) Screening Panel

The compound's very weak inhibition of CYP1A2 (IC50=40 μM) [2] makes it an excellent choice as a negative control or a reference compound for low CYP1A2 liability in high-throughput DDI screening panels. Researchers can use it to calibrate assay sensitivity and to benchmark the selectivity of new chemical entities, ensuring they are not acquiring unintended CYP1A2 inhibition.

Scaffold-Hopping Research for Next-Generation CETP Inhibitors

The unique benzamide-pyridazinone scaffold, which is structurally distinct from the diphenyl (Anacetrapib) and sulfonamide (Dalcetrapib) classes, positions this compound as a key probe in scaffold-hopping campaigns. Scientists can use its reported activity profile as a starting point to decorate the core with functional groups aimed at improving the plasma stability of this pharmacophore, while retaining the desirable target engagement observed in recombinant assays .

Quote Request

Request a Quote for N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.